molecular formula C16H13ClN2O B576172 7-[(2-Chloroanilino)methyl]quinolin-8-ol CAS No. 160094-89-3

7-[(2-Chloroanilino)methyl]quinolin-8-ol

Cat. No.: B576172
CAS No.: 160094-89-3
M. Wt: 284.743
InChI Key: ZLZOYFLSGQRGMG-UHFFFAOYSA-N
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Description

7-[(2-Chloroanilino)methyl]quinolin-8-ol is a synthetic 8-hydroxyquinoline derivative featuring a 2-chloroanilino group attached via a methylene bridge at the 7-position of the quinoline core. This structural motif is significant in medicinal and coordination chemistry due to the chelating properties of the 8-hydroxyquinoline scaffold, which enables interactions with metal ions. The 2-chloroanilino substituent introduces steric and electronic effects that modulate the compound’s reactivity, solubility, and biological activity.

Properties

CAS No.

160094-89-3

Molecular Formula

C16H13ClN2O

Molecular Weight

284.743

IUPAC Name

7-[(2-chloroanilino)methyl]quinolin-8-ol

InChI

InChI=1S/C16H13ClN2O/c17-13-5-1-2-6-14(13)19-10-12-8-7-11-4-3-9-18-15(11)16(12)20/h1-9,19-20H,10H2

InChI Key

ZLZOYFLSGQRGMG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NCC2=C(C3=C(C=CC=N3)C=C2)O)Cl

Synonyms

7-((2-CHLOROPHENYLAMINO)METHYL)QUINOLIN-8-OL

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 8-hydroxyquinoline derivatives are highly dependent on substituent type, position, and electronic nature. Below is a comparative analysis of key analogues:

Compound Substituents Key Properties Reference
7-[(2-Chloroanilino)methyl]quinolin-8-ol 2-Chloroanilino at C7 Expected enhanced metal chelation; potential antimicrobial/anticancer activity due to chloro group.
7-((4-Methylpyridin-2-ylamino)methyl)quinolin-8-ol (27) 4-Methylpyridin-2-ylamino at C7, trifluoromethyl at C4 15% yield, 151–153°C melting point; moderate cytotoxicity.
5-((p-Tolylamino)methyl)quinolin-8-ol p-Tolylamino at C5 HIV-1 integrase inhibitor (IC₅₀ ~ μM); low cytotoxicity.
7-[(2-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol 2-Chlorophenyl and morpholine at C7 Enhanced hydrophilicity; potential CNS activity.
5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) Chloro at C5, 2-fluorobenzylamino at C7 Anticancer activity via increased lipophilicity and metal binding.

Key Observations :

  • Substituent Position: Activity varies significantly with substituent placement. For example, C5-substituted derivatives (e.g., 5-((p-tolylamino)methyl)quinolin-8-ol) show antiviral activity , while C7-substituted compounds (e.g., Q-4) exhibit anticancer effects .
  • Electron-Withdrawing Groups : Chloro and trifluoromethyl groups enhance stability and metal-binding affinity but may reduce solubility .
  • Amino Group Modifications: Morpholine or piperazine substituents (e.g., 7-[(2-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol) improve hydrophilicity, aiding blood-brain barrier penetration .
Physicochemical Properties
  • Solubility : Morpholine and piperazine substituents enhance water solubility, whereas chloro and trifluoromethyl groups reduce it .
  • Melting Points: Range from 144°C (7-((3,5-bis(trifluoromethyl)phenyl)methyl)quinolin-8-ol) to 230°C (decomposition) for nitro derivatives .

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